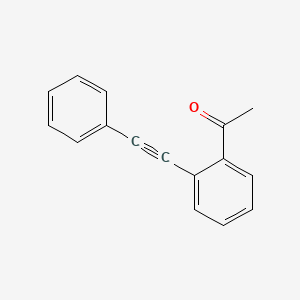

1-(2-(Phenylethynyl)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-phenylethynyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLGARYEQJYLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-(phenylethynyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-(2-(phenylethynyl)phenyl)ethanone, a versatile aromatic ketone with significant applications in synthetic organic chemistry. As a member of the ortho-alkynyl aryl ketone family, this compound serves as a valuable building block for the construction of complex heterocyclic and carbocyclic systems. This document will cover its nomenclature, structure, synthesis, characterization, and potential applications, offering field-proven insights for professionals in drug development and chemical research.

Nomenclature and Chemical Structure

The compound with the chemical formula C₁₆H₁₂O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 1-[2-(2-phenylethynyl)phenyl]ethanone[1]

Common Synonyms:

CAS Registry Number: 171258-08-5[1][2]

The structure of 1-(2-(phenylethynyl)phenyl)ethanone consists of an acetophenone core where the phenyl ring is substituted at the ortho (position 2) with a phenylethynyl group. This arrangement of a nucleophilic alkyne and an electrophilic carbonyl group in close proximity is key to its unique reactivity.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Monoisotopic Mass | 220.088815002 Da | [1] |

Below is a 2D representation of the chemical structure.

Caption: Sonogashira coupling for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone.

Detailed Experimental Protocol:

-

Materials:

-

2-Iodoacetophenone

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

Add phenylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 1-(2-(phenylethynyl)phenyl)ethanone.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product.

-

Copper(I) Cocatalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.

-

Amine Base: The amine base serves to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen halide formed during the reaction.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and to avoid unwanted side reactions.

Spectroscopic Characterization

Accurate characterization of 1-(2-(phenylethynyl)phenyl)ethanone is vital to confirm its identity and purity. While detailed spectra for the ortho-isomer are not as commonly published as for its para-isomer, the expected spectral data can be reliably predicted based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will be complex due to the ortho-substitution pattern.

-

Aromatic Protons (phenyl and phenylethynyl groups): Multiple signals in the range of δ 7.2-8.0 ppm.

-

Methyl Protons (-COCH₃): A singlet at approximately δ 2.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 197-200 ppm.

-

Alkynyl Carbons (-C≡C-): Two signals in the range of δ 85-95 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Methyl Carbon (-COCH₃): A signal around δ 26-30 ppm.

For comparison, the reported NMR data for the isomeric 1-(4-(phenylethynyl)phenyl)ethanone is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.8 Hz, 2H), 7.57–7.54 (m, 2H), 7.38–7.36 (m, 3H), 2.62 (s, 3H). [3]* ¹³C NMR (100 MHz, CDCl₃): δ 197.3, 136.2, 131.8, 131.7, 128.9, 128.5, 128.3, 128.2, 122.7, 92.8, 88.7, 26.6. [3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.

-

C≡C Stretch (Alkyne): A medium to weak absorption band around 2210-2230 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic, -CH₃): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 205, corresponding to the loss of a methyl group ([M-15]⁺), and a fragment at m/z = 177, corresponding to the loss of the acetyl group ([M-43]⁺).

Applications in Organic Synthesis

1-(2-(phenylethynyl)phenyl)ethanone is a valuable synthon due to the presence of the ortho-alkynyl ketone moiety. This structural feature allows for a variety of intramolecular cyclization reactions to form complex polycyclic systems. [4] General Reactivity and Applications:

-

Synthesis of Heterocycles: The compound can be used to synthesize a range of oxygen and nitrogen-containing heterocycles, such as furans, isochromenes, and quinolines, through cyclization reactions. [4]* Formation of Carbocycles: It is a precursor for the synthesis of indenone and naphthalene derivatives via carbocyclization reactions. [4]* Annulation Reactions: The ortho-alkynyl aryl ketone moiety is highly reactive and participates in various annulation reactions, providing access to complex molecular scaffolds. [4] The unique linear and rigid nature of the alkyne group, combined with its rich reactivity, makes it a valuable component in the design of novel organic molecules. [5]

Caption: Synthetic utility of 1-(2-(phenylethynyl)phenyl)ethanone.

Conclusion

1-(2-(phenylethynyl)phenyl)ethanone is a synthetically important molecule with a well-defined structure and accessible synthetic routes. Its unique arrangement of functional groups provides a gateway to a diverse range of complex organic structures, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative scientific literature.

References

-

PubChem. (n.d.). 1-(2-(Phenylethynyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

- Li, J., Xie, Y.-X., & Liang, Y. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions.

- Zhang, T., Liu, S., Hao, W., & Jiang, B. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. Organic Chemistry Frontiers, 10(3), 570-589. DOI: 10.1039/D2QO01805E.

Sources

- 1. 1-(2-(Phenylethynyl)phenyl)ethanone | C16H12O | CID 11379008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 171258-08-5|1-(2-(Phenylethynyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

Spectroscopic Analysis of 1-(2-(phenylethynyl)phenyl)ethanone: A Technical Guide

An In-depth Examination of the Structural Elucidation of an Ortho-Substituted Aryl Alkyne Ketone

Abstract

Introduction

1-(2-(phenylethynyl)phenyl)ethanone, also known as o-(phenylethynyl)acetophenone, is an aromatic ketone containing a phenylethynyl substituent at the ortho position to the acetyl group. Its molecular formula is C₁₆H₁₂O, and it has a molecular weight of 220.27 g/mol .[1] The unique arrangement of the acetyl and phenylethynyl groups in an ortho relationship is expected to give rise to distinct spectroscopic signatures. Understanding these spectroscopic properties is crucial for confirming the identity and purity of the compound, which is essential for its application in further chemical synthesis and drug discovery.

While extensive searches for experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 1-(2-(phenylethynyl)phenyl)ethanone have been conducted, specific datasets for this particular isomer are not publicly available. However, detailed spectroscopic data for the meta and para isomers are well-documented and provide a valuable basis for predicting the spectral features of the ortho isomer.[2][3]

Predicted Spectroscopic Data

Based on the known data for its isomers and the principles of spectroscopic theory, the following section outlines the anticipated spectroscopic data for 1-(2-(phenylethynyl)phenyl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be the most informative for distinguishing the ortho isomer from its meta and para counterparts. The proximity of the acetyl and phenylethynyl groups in the ortho position will likely lead to characteristic shifts and coupling patterns for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 1-(2-(phenylethynyl)phenyl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H |

| ~ 7.2 - 7.6 | m | 8H | Ar-H |

| ~ 2.6 | s | 3H | -COCH₃ |

-

Aromatic Protons (Ar-H): The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the acetyl group is expected to be the most deshielded and appear as a doublet at the downfield end of this region. The remaining aromatic protons will likely appear as a complex multiplet.

-

Acetyl Protons (-COCH₃): The three protons of the methyl group of the acetyl function will give rise to a sharp singlet, anticipated to be in a similar region to its isomers, around δ 2.6 ppm.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(2-(phenylethynyl)phenyl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197 | C=O |

| ~ 120 - 140 | Ar-C |

| ~ 88 - 93 | -C≡C- |

| ~ 27 | -COCH₃ |

-

Carbonyl Carbon (C=O): The carbon of the ketone's carbonyl group is expected to have a chemical shift in the range of δ 197 ppm, similar to its isomers.[3]

-

Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce signals in the δ 120-140 ppm range. The substitution pattern will result in distinct signals for each unique carbon environment.

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group are predicted to appear in the range of δ 88-93 ppm.[3]

-

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate at approximately δ 27 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 1-(2-(phenylethynyl)phenyl)ethanone

| Frequency (cm⁻¹) | Vibration |

| ~ 3100 - 3000 | C-H (aromatic) |

| ~ 2220 | C≡C (alkyne) |

| ~ 1680 | C=O (ketone) |

| ~ 1600, 1480, 1450 | C=C (aromatic) |

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1680 cm⁻¹.

-

C≡C Stretch: A sharp, medium-intensity band corresponding to the alkyne C≡C stretch should be observed around 2220 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 1-(2-(phenylethynyl)phenyl)ethanone

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 205 | [M - CH₃]⁺ |

| 177 | [M - COCH₃]⁺ |

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 220, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group ([M - CH₃]⁺ at m/z = 205) and the acetyl group ([M - COCH₃]⁺ at m/z = 177).

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and data reported for similar compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram 2: ATR-IR Experimental Workflow

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For direct analysis of a solid, a direct insertion probe with Electron Ionization (EI) can be used.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Optimize the ionization source parameters to obtain a stable signal and good ionization efficiency.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Diagram 3: Mass Spectrometry Experimental Workflow

Sources

A Guide to the Synthesis of 1-(2-(phenylethynyl)phenyl)ethanone: A Key Intermediate in Modern Chemistry

This technical guide provides an in-depth exploration of the discovery and initial synthesis of 1-(2-(phenylethynyl)phenyl)ethanone, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into the foundational synthetic strategies, the mechanistic underpinnings of these reactions, and the practical applications of this versatile chemical building block.

Introduction: The Significance of the Diphenylacetylene Scaffold

1-(2-(phenylethynyl)phenyl)ethanone, also known as 2'-(phenylethynyl)acetophenone, belongs to the diarylacetylene class of compounds. This structural motif is a cornerstone in various fields of chemical research. Its rigid, linear geometry and rich electron system make it a valuable component in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the realm of medicinal chemistry, the diphenylacetylene core is a privileged scaffold, appearing in numerous biologically active molecules and serving as a crucial intermediate for the synthesis of complex heterocyclic systems such as isoquinolines and isoindolines[1][2]. The presence of the acetyl group provides a reactive handle for further chemical transformations, enhancing its utility as a versatile precursor.

The Advent of Synthesis: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone is the Sonogashira cross-coupling reaction[3][4][5][6]. This powerful carbon-carbon bond-forming reaction, discovered in the 1970s, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. The development of copper-free Sonogashira protocols has further expanded its applicability, particularly for substrates that are sensitive to copper.

The choice of the Sonogashira reaction for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone is driven by its high efficiency, functional group tolerance, and the ready availability of the starting materials: a 2-haloacetophenone and phenylacetylene.

Mechanistic Insights into the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is a well-studied process that elegantly orchestrates the formation of the carbon-carbon bond. The mechanism, illustrated below, involves both a palladium and a copper catalytic cycle.

Caption: Figure 1. Catalytic cycles of the Sonogashira cross-coupling reaction.

The key steps are:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 2-iodoacetophenone) to form a palladium(II) intermediate.

-

Transmetalation: In the copper cycle, the terminal alkyne (phenylacetylene) is deprotonated by a base and reacts with a copper(I) salt to form a copper(I) acetylide. This species then transfers the acetylenic group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final product, 1-(2-(phenylethynyl)phenyl)ethanone, and regenerate the palladium(0) catalyst.

Experimental Protocol for the Synthesis of 1-(2-(phenylethynyl)phenyl)ethanone

This section provides a detailed, step-by-step methodology for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone via a palladium-catalyzed Sonogashira coupling reaction.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Iodoacetophenone | C₈H₇IO | 246.05 | 1.0 | 1.0 |

| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |

Step-by-Step Procedure

Caption: Figure 2. Experimental workflow for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone.

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodoacetophenone (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous tetrahydrofuran (10 mL) to the flask.

-

Reagent Addition: Add triethylamine (3.0 mmol) followed by phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-(phenylethynyl)phenyl)ethanone.

Characterization of 1-(2-(phenylethynyl)phenyl)ethanone

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.3-7.8 ppm, a singlet for the methyl protons of the acetyl group around 2.6 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon around 198 ppm, signals for the acetylenic carbons in the range of 85-95 ppm, and aromatic carbon signals. |

| IR | A strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹, and a characteristic absorption for the alkyne (C≡C) around 2220 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (220.27 g/mol ). |

Applications in Drug Development and Beyond

1-(2-(phenylethynyl)phenyl)ethanone is not just a synthetic curiosity; it is a valuable intermediate in the synthesis of more complex and biologically active molecules. For example, it can undergo intramolecular cyclization reactions to form substituted indanones or be used as a precursor for the synthesis of isoquinoline and isoindoline derivatives, which are common motifs in pharmaceuticals[1][2]. The exploration of its derivatives continues to be an active area of research in the quest for new therapeutic agents and advanced materials.

Conclusion

The synthesis of 1-(2-(phenylethynyl)phenyl)ethanone, primarily achieved through the robust and versatile Sonogashira cross-coupling reaction, represents a significant achievement in synthetic organic chemistry. This guide has provided a comprehensive overview of the historical context, mechanistic details, a practical experimental protocol, and the broader significance of this important chemical entity. As research in medicinal chemistry and materials science progresses, the demand for efficient and scalable syntheses of such key intermediates will undoubtedly continue to grow.

References

- Royal Society of Chemistry. (n.d.). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process.

- National Center for Biotechnology Information. (n.d.). 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. PubChem.

- ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.

- DOI. (n.d.). SI revised 1108.

- National Center for Biotechnology Information. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem.

- AChemBlock. (n.d.). 1-[4-(Phenylethynyl)phenyl]ethanone 97%.

- National Center for Biotechnology Information. (n.d.). 1-(2-(Phenylethynyl)phenyl)ethanone. PubChem.

- Google Patents. (n.d.). Process for producing 2-phenylacetophenone derivatives and precursors therefor.

- Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling.

- SciSpace. (n.d.).

- AWS. (n.d.). S-1 Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions.

- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Royal Society of Chemistry. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide.

- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.

- ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.

- Royal Society of Chemistry Publishing. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kbfi.ee [kbfi.ee]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Quinolines from 2-Alkynylphenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of substituted quinolines, a critical scaffold in medicinal chemistry, through the intramolecular cyclization of 2-alkynylphenyl ketones. This application note is designed to offer both theoretical insights and practical, step-by-step protocols for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its versatile biological activity has led to the development of numerous drugs with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] Consequently, the development of efficient and modular synthetic routes to functionalized quinolines is of paramount importance to the drug development pipeline.

This guide focuses on a modern and powerful strategy for quinoline synthesis: the intramolecular cyclization of 2-alkynylphenyl ketones. This approach offers a high degree of convergence and allows for the introduction of diverse substituents onto the quinoline core, making it an attractive method for generating libraries of novel compounds for biological screening.

Theoretical Framework and Mechanistic Insights

The synthesis of quinolines from 2-alkynylphenyl ketones generally proceeds through an intramolecular nucleophilic attack of the ketone's nitrogen source precursor (often an in-situ formed imine or enamine) onto the alkyne, which is activated by a catalyst. The choice of catalyst dictates the specific reaction pathway and can be broadly categorized into electrophilic activation and transition-metal catalysis.

Electrophilic Cyclization: The Role of Iodine

One of the most effective methods for the cyclization of 2-alkynylphenyl ketones involves the use of molecular iodine (I₂) as an electrophilic activator. The proposed mechanism for this transformation is outlined below.

The reaction is initiated by the electrophilic attack of iodine on the alkyne moiety of the 2-alkynylphenyl ketone, forming a cyclic iodonium ion intermediate. This intermediate is then subjected to an intramolecular nucleophilic attack by the nitrogen atom of the in-situ formed imine or enamine. Subsequent rearomatization and proton loss yield the final substituted quinoline product. A base is often employed to facilitate the deprotonation steps.[2][3]

Figure 2: Generalized workflow for copper-catalyzed quinoline synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of substituted quinolines from 2-alkynylphenyl ketones. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Iodine-Mediated Synthesis of 4-Iodo-Substituted Quinolines

This protocol is adapted from methodologies for the electrophilic cyclization of related N-(2-alkynyl)anilines and is expected to be effective for 2-alkynylphenyl ketones in the presence of an amine source. [3] Materials:

-

2-Alkynylphenyl ketone (1.0 equiv)

-

Amine (e.g., aniline or benzylamine, 1.2 equiv)

-

Molecular Iodine (I₂) (1.5 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylphenyl ketone (1.0 equiv), amine (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Add anhydrous solvent (DCM or MeCN) to achieve a substrate concentration of approximately 0.1 M.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add molecular iodine (1.5 equiv) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-substituted quinoline.

Protocol 2: Copper-Catalyzed Synthesis of Substituted Quinolines

This protocol is based on copper-catalyzed domino reactions of similar substrates and is proposed for the synthesis of quinolines from 2-alkynylphenyl ketones. [4][5] Materials:

-

2-Alkynylphenyl ketone (1.0 equiv)

-

Amine (e.g., aniline or benzylamine, 1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-proline (20 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask, add the 2-alkynylphenyl ketone (1.0 equiv), amine (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

-

Stir the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes the expected outcomes for the synthesis of substituted quinolines from various 2-alkynylphenyl ketones, based on literature precedents for analogous reactions.

| Entry | R¹ (on Ketone) | R² (on Alkyne) | R³ (Amine) | Catalyst System | Expected Product | Anticipated Yield (%) |

| 1 | Phenyl | Phenyl | Aniline | I₂ / K₃PO₄ | 4-Iodo-2,3-diphenylquinoline | Good to Excellent |

| 2 | Methyl | Phenyl | Benzylamine | I₂ / K₃PO₄ | 4-Iodo-3-phenyl-2-methylquinoline | Good |

| 3 | Phenyl | n-Butyl | Aniline | I₂ / K₃PO₄ | 3-n-Butyl-4-iodo-2-phenylquinoline | Moderate to Good |

| 4 | Phenyl | Phenyl | Aniline | CuI / L-proline | 2,3-Diphenylquinoline | Good |

| 5 | Methyl | Phenyl | Benzylamine | CuI / L-proline | 3-Phenyl-2-methylquinoline | Moderate to Good |

Conclusion and Future Perspectives

The intramolecular cyclization of 2-alkynylphenyl ketones represents a robust and versatile strategy for the synthesis of substituted quinolines. The methodologies presented herein, utilizing either iodine-mediation or copper-catalysis, offer mild and efficient routes to these valuable heterocyclic compounds. The ability to introduce a wide range of substituents makes this approach particularly attractive for the generation of compound libraries for drug discovery and development. Future research in this area will likely focus on the development of enantioselective catalytic systems and the expansion of the substrate scope to include more complex and functionally diverse starting materials.

References

-

Barluenga, J., et al. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4814-4833. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoalkynes by iodination or substitution. Retrieved from [Link]

-

Wu, J., et al. (2014). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry, 12(43), 8743-8746. [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7661. [Link]

-

Oh, C. H., et al. (2017). Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure. Asian Journal of Organic Chemistry, 6(10), 1435-1440. [Link]

-

Jiang, H., et al. (2015). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 80(24), 12351–12358. [Link]

-

Li, Y., et al. (2020). Copper-Catalyzed Sequential Cyclization/Migration of Alkynyl Hydrazides for Construction of Ring-Expanded N-N Fused Pyrazolones. Organic Letters, 22(18), 7256–7260. [Link]

-

Krasavin, M., et al. (2014). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. The Journal of Organic Chemistry, 79(21), 10464–10474. [Link]

-

Zeng, Q., et al. (2025). Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Organic Chemistry Frontiers, 12(21), 5519-5524. [Link]

-

Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2806. [Link]

-

Paul, S., & Kundu, S. K. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research, 9(2), 3568-3573. [Link]

-

Wang, Y., et al. (2021). Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. Chemical Science, 12(30), 10324–10331. [Link]

-

Oeser, T., et al. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 10, 2146–2153. [Link]

-

Omae, I. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Chemistry Letters, 52(5), 346-349. [Link]

-

Sibi, M. P., & Stanley, L. M. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry, 88(23), 16685–16694. [Link]

-

Yanada, R., et al. (2016). Copper-Catalyzed Tandem Decyclization-Cyclization Reaction of N-Alkynyl-3-hydroxyisoindolin-1-ones Generated from N-Alkynyl Phthalimides: Selective Synthesis of ortho-(2-Oxazolyl)phenyl Ketones. The Journal of Organic Chemistry, 81(15), 6435–6443. [Link]

-

MacDonough, M. T., et al. (2018). Synthesis and pharmacological evaluation of 4-iminothiazolidinones for inhibition of pi3 kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537–2541. [Link]

-

Buchwald, S. L., et al. (2002). A Short and Economical Synthesis of 2-Methylaminopyridine Amides. Organic Letters, 4(17), 2885–2888. [Link]

-

Ruchirawat, S., et al. (2017). Iodine-Mediated Cyclization of ortho-Alkynylaryl Ketones for the Synthesis of Indenone Derivatives. The Journal of Organic Chemistry, 82(11), 5992–6001. [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 57(32), 6815-6823. [Link]

-

Lu, X., et al. (2015). Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. Organic Chemistry Frontiers, 2(2), 145-149. [Link]

-

Narender, T., & Reddy, K. P. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4814–4833. [Link]

-

Omae, I. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 10(11), 2736-2741. [Link]

-

Gök, Y., et al. (2021). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 17, 2406–2415. [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

How to reduce homocoupling in Sonogashira synthesis of 1-(2-(phenylethynyl)phenyl)ethanone

Welcome to the technical support center for the Sonogashira synthesis of 1-(2-(phenylethynyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions, particularly homocoupling, and optimize your product yield.

Introduction: The Challenge of Homocoupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne (e.g., phenylacetylene) and an aryl halide (e.g., 1-(2-halophenyl)ethanone).[1][2][3] However, a frequent and often frustrating side reaction is the homocoupling of the terminal alkyne, which produces 1,4-diphenylbuta-1,3-diyne. This byproduct, a result of what is known as Glaser coupling, not only consumes valuable starting material but can also complicate product purification.[4]

Homocoupling is primarily an oxidative process, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][4] Therefore, controlling this side reaction is paramount to achieving a high yield of the desired cross-coupled product, 1-(2-(phenylethynyl)phenyl)ethanone.

Understanding the Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The undesirable Glaser coupling branches off from the copper cycle.

Sources

Troubleshooting low yield in the synthesis of o-(phenylethynyl)acetophenone

Technical Support Center: Sonogash-IQ Troubleshooting Guide

Introduction

The synthesis of o-(phenylethynyl)acetophenone, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (o-bromoacetophenone or o-iodoacetophenone) using a palladium catalyst and a copper(I) co-catalyst.[1] While elegant, the reaction is notoriously sensitive, and low yields can be a significant source of frustration.

This guide is designed to serve as a dedicated technical support resource. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why problems occur and offers logical, field-tested solutions to overcome them.

Diagnostic Workflow for Low Yield

Before diving into specific issues, a systematic diagnostic approach can rapidly identify the root cause of a low-yielding reaction. Follow this workflow to logically narrow down the possibilities.

Caption: Sonogashira catalytic cycle with key failure points indicated in red.

Validated Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira

This protocol provides a robust starting point for the coupling of o-bromoacetophenone.

-

To a dry Schlenk flask under argon, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).

-

Add o-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add triethylamine (5 mL) and DMF (5 mL) via syringe. The solvents must be freshly distilled and thoroughly degassed via three Freeze-Pump-Thaw cycles.

-

Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at 50 °C under argon.

-

Monitor the reaction progress by TLC. [3]8. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated NH₄Cl solution to remove the amine and copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira

This protocol is recommended if Glaser homocoupling is a persistent issue.

-

To a dry Schlenk flask under argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Add o-iodoacetophenone (246 mg, 1.0 mmol, 1.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add thoroughly degassed piperidine (5 mL) via syringe.

-

Add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at room temperature under argon until TLC indicates completion.

-

Workup as described in Protocol 1, or simply concentrate the reaction mixture and purify directly by column chromatography.

References

- Blaszczyk, I., Trzeciak, A. M., & Ziółkowski, J. J. (2009). Catalytic Activity of Pd(II) Complexes with Triphenyl phosphito Ligands in the Sonogashira Reaction in Ionic Liquid Media. Catalysis Letters, 133, 262-266.

-

Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Various Authors. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved from [Link]

-

Khan Academy. (2019). Sonogashira coupling. [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Reddit Community. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

- Doubleday, W. W. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1933.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Matyjaszewski, K. et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(15), 5030–5040.

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

-

Reddit Community. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

- Hartwig, J. F. et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548–5560.

Sources

Technical Support Center: Intramolecular Cyclization of 2-Alkynylphenyl Ketones

Welcome to the technical support center for the intramolecular cyclization of 2-alkynylphenyl ketones. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of complex heterocyclic and carbocyclic scaffolds. As a cornerstone reaction in modern organic synthesis, its successful execution is paramount. However, like any sophisticated chemical process, it is not without its challenges.

This document provides in-depth, field-proven insights into common side reactions, offering detailed troubleshooting strategies and robust experimental protocols to help you navigate potential pitfalls and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when planning or troubleshooting these cyclization reactions.

Q1: What are the most common classes of side reactions observed in the cyclization of 2-alkynylphenyl ketones?

A1: The primary side reactions are typically pathway-dependent and influenced by the catalyst, substrate, and conditions. The most prevalent include:

-

Protodealkynylation: Loss of the terminal alkyne group, particularly when using terminal alkynes, leading to the formation of a simple phenyl ketone.

-

Dimerization/Oligomerization: Intermolecular reactions of the starting material, which can compete with the desired intramolecular cyclization, especially at high concentrations.

-

Formation of Regioisomers: Depending on the substitution pattern and the catalyst, cyclization can proceed via different pathways (e.g., 5-exo-dig vs. 6-endo-dig), leading to a mixture of isomeric products.[1]

-

Incomplete Cyclization: The reaction stalls at an intermediate stage, often due to catalyst deactivation or insufficient thermal energy.

-

Rearrangement Reactions: Under certain conditions, intermediates can undergo rearrangements, such as 1,2- or 1,3-migrations, leading to structurally diverse and unexpected products.

Q2: How does the choice of catalyst (e.g., Gold, Platinum, Copper, Acid) influence the reaction outcome and potential side reactions?

A2: The catalyst is arguably the most critical variable. Its Lewis acidity and coordination properties dictate the reaction mechanism.

-

Gold(I) and Gold(III) Catalysts: These are highly oxophilic and are renowned for their ability to activate C-C multiple bonds.[2][3] They generally promote rapid cyclization under mild conditions. However, they can be susceptible to deactivation and can sometimes promote undesired rearrangement cascades if the reaction is not carefully controlled.[4][5][6] The formation of stable σ,π-digold(I) alkyne complexes can also sequester the catalyst, rendering it inactive.[7]

-

Copper Catalysts: Copper salts, such as Cu(OTf)₂, can also catalyze these transformations, often requiring slightly higher temperatures.[8] They are particularly known to promote Glaser-type alkyne-alkyne coupling as a potential side reaction, especially in the presence of an oxidant (like air).[9]

-

Brønsted/Lewis Acids: Strong acids can trigger cyclization, but they are often less selective and can lead to a broader product distribution, including hydration of the alkyne or Friedel-Crafts-type side reactions.[10]

Q3: What is the mechanistic basis for regioselectivity (e.g., 5-exo-dig vs. 6-endo-dig), and how can it be controlled?

A3: Regioselectivity is determined by the mode of nucleophilic attack on the catalyst-activated alkyne. In the case of the carbonyl oxygen acting as the nucleophile:

-

5-exo-dig cyclization: The oxygen attacks the proximal alkyne carbon, leading to a five-membered ring intermediate, which typically rearranges to form a six-membered final product (like a chromone).

-

6-endo-dig cyclization: The oxygen attacks the distal alkyne carbon, directly forming a six-membered ring.

Control is achieved by tuning the electronic and steric properties of the substrate and catalyst. Generally, gold catalysts favor the 5-exo-dig pathway for terminal alkynes due to electronic factors. The choice of ligands on the metal catalyst can also create steric hindrance that favors one pathway over the other.[1][11]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to troubleshooting specific experimental outcomes.

Issue 1: Low or No Yield of the Desired Product; Starting Material Recovered

-

Possible Cause A: Catalyst Deactivation

-

Causality: Homogeneous gold catalysts, while highly active, can be prone to deactivation through reduction to Au(0) nanoparticles or formation of inactive off-cycle species like digold complexes.[7] Impurities in reagents or solvents (e.g., water, amines, or other coordinating species) can also poison the catalyst.

-

Troubleshooting Steps:

-

Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative deactivation.

-

Use High-Purity Reagents: Utilize freshly distilled/dried solvents and high-purity starting materials.

-

Screen Catalysts/Ligands: If using a simple gold salt (e.g., AuCl₃), consider a pre-catalyst with a stabilizing ligand (e.g., JohnPhosAu(MeCN)SbF₆). The ligand can prevent aggregation and enhance catalytic turnover.

-

Consider Catalyst Loading: While typically low (1-5 mol%), a slight increase in catalyst loading may be necessary if minor impurities are unavoidable.

-

-

-

Possible Cause B: Insufficient Reaction Temperature or Time

-

Causality: While many gold-catalyzed reactions are rapid at room temperature, some substrates with less favorable electronics or sterics require thermal energy to overcome the activation barrier.

-

Troubleshooting Steps:

-

Monitor by TLC/LC-MS: Track the reaction progress over time. If the reaction is slow but clean, increasing the temperature in increments (e.g., from 25°C to 50°C, then 80°C) may be effective.

-

Extended Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours) before concluding it has failed.

-

-

Issue 2: Significant Formation of a Phenyl Ketone (Protodealkynylation Product)

-

Possible Cause: Presence of Protic Impurities

-

Causality: Protodealkynylation occurs when a proton source (e.g., water, acidic impurities in solvents like CDCl₃, or acidic functional groups on the substrate) cleaves the C-alkyne bond. This is particularly problematic for terminal alkynes (R-C≡C-H).

-

Troubleshooting Steps:

-

Rigorous Drying of Reagents: Dry solvents over appropriate drying agents (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers). Ensure the starting material is anhydrous.

-

Use of a Non-Protic Solvent: Switch to a non-protic solvent such as toluene, dioxane, or DCE.

-

Add a Proton Scavenger: In stubborn cases, the addition of a non-coordinating base, like 2,6-di-tert-butylpyridine, can neutralize trace acid impurities without interfering with the catalyst.

-

Protect the Alkyne: If feasible, replace the terminal alkyne proton with a bulky silyl group (e.g., -TMS or -TIPS). This group can be removed post-cyclization if necessary and completely prevents this side reaction.

-

-

Issue 3: Formation of a Complex Mixture of Isomers or Unidentified Products

-

Possible Cause A: Competing Reaction Pathways

-

Causality: The substrate may have multiple reactive sites or the reaction conditions may allow for competing cyclization modes (e.g., 5-exo vs. 6-endo), rearrangements, or cascade reactions.[12]

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the pathway with the lowest activation energy.

-

Change the Catalyst System: A different metal or ligand can fundamentally alter the regioselectivity. For instance, switching from a small ligand to a bulky one can favor one cyclization mode over another due to steric interactions.[1][11]

-

Modify the Substrate: Altering the electronic nature of the substituents on the aromatic ring or the alkyne can influence the electron density at the reacting centers, thereby favoring a specific pathway.

-

-

-

Possible Cause B: Product Instability

-

Causality: The desired cyclized product might be unstable under the reaction conditions (e.g., sensitive to the Lewis acidic catalyst or heat) and may decompose or rearrange over time.

-

Troubleshooting Steps:

-

Monitor Early Reaction Times: Analyze aliquots at early time points to see if the desired product is formed transiently before degrading.

-

Reduce Reaction Time/Temperature: If the product is observed early on, optimize the reaction to stop as soon as the starting material is consumed.

-

Quench the Reaction: Upon completion, quench the reaction appropriately (e.g., by filtering through a short plug of silica or celite to remove the catalyst) before workup and purification.

-

-

Section 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting.

Diagram 3.1: Generalized Catalytic Cycle for Gold(I)-Catalyzed Cyclization

This diagram illustrates the generally accepted pathway for the 5-exo-dig cyclization of a 2-alkynylphenyl ketone catalyzed by a generic Au(I) species, L-Au⁺.

Caption: Gold(I) catalytic cycle for 5-exo-dig cyclization.

Diagram 3.2: Competing Side Reaction: Protodealkynylation

This workflow shows how a protic impurity can divert the reaction from the productive cycle.

Caption: Protodealkynylation as an off-cycle side reaction.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: General Procedure for Gold(I)-Catalyzed Cyclization Screening

-

Objective: To establish a baseline for the cyclization of a new 2-alkynylphenyl ketone substrate.

-

Safety Note: Gold compounds can be toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Methodology:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the 2-alkynylphenyl ketone substrate (0.2 mmol, 1.0 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

-

In a separate vial, weigh the gold(I) pre-catalyst (e.g., IPrAuCl, 0.004 mmol, 2 mol%) and the silver co-catalyst (e.g., AgSbF₆, 0.004 mmol, 2 mol%).

-

Add anhydrous DCE (1.0 mL) to the catalyst vial to form a slurry, and immediately add this slurry to the reaction tube via syringe. Causality: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species in situ.

-

Stir the reaction at room temperature (approx. 25°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

-

Upon completion (disappearance of starting material), quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

-

Table 4.1: Troubleshooting Reaction Conditions

This table summarizes how to adjust parameters to address specific issues, based on the troubleshooting guide.

| Observed Issue | Primary Parameter to Adjust | Secondary Parameter to Adjust | Rationale |

| No Reaction | Increase Temperature (to 50-80°C) | Change Catalyst/Ligand | Overcomes activation energy barrier or addresses catalyst incompatibility. |

| Protodealkynylation | Switch to Anhydrous Toluene | Add Proton Scavenger | Eliminates proton sources that cause the side reaction. |

| Low Yield/Dimerization | Decrease Concentration (e.g., 0.05 M) | Use Slow Addition of Substrate | Favors intramolecular cyclization over intermolecular side reactions. |

| Regioisomeric Mixture | Decrease Temperature (to 0°C or RT) | Screen Different Ligands (Bulky vs. Small) | Exploits differences in activation energies between pathways for selectivity. |

Section 5: References

-

Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones . Organic & Biomolecular Chemistry. Available at: [Link]

-

Reduction of Alkynes . Chemistry LibreTexts. Available at: [Link]

-

Ammonium Catalyzed Cyclitive Additions: Evidence for a Cation-π Interaction with Alkynes . National Institutes of Health. Available at: [Link]

-

Understanding the Regiodivergence between Hydroarylation and Trifluoromethylarylation of 1,3-Dienes Using Anilines in HFIP . National Institutes of Health. Available at: [Link]

-

Recent advances in the gold-catalyzed additions to C–C multiple bonds . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles . ResearchGate. Available at: [Link]

-

Regioselectivity-Switchable Catalytic Annulations of Alkynyl α-Diketones and α-Cyanoketones . ResearchGate. Available at: [Link]

-

Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group . CORE. Available at: [Link]

-

Reactions of Alkynes . Master Organic Chemistry. Available at: [Link]

-

Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones . PubMed. Available at: [Link]

-

A practical guide to nano-LC troubleshooting . Wiley Analytical Science. Available at: [Link]

-

Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base . Chemical Communications. Available at: [Link]

-

Cycloisomerization of Alkynyl Ketones to Multisubstituted Furans . Sci-Hub. Available at: [Link]

-

Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena . PubMed. Available at: [Link]

-

Reduction of Alkynes . YouTube. Available at: [Link]

-

Transition-metal-free and additive-free intermolecular hydroarylation of alkenes with indoles in hexafluoroisopropanol . Organic & Biomolecular Chemistry. Available at: [Link]

-

Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products . Chemical Communications. Available at: [Link]

-

Microwave-Promoted Alkynylation-Cyclization of 2-Aminoaryl Ketones: A Green Strategy for the Synthesis of 2,4-Disubstituted Quinolines . Organic Chemistry Portal. Available at: [Link]

-

Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions . ResearchGate. Available at: [Link]

-

Intramolecular Cyclization of 2-Alkynylphenylcarbonyls With a Pendant Double Bond under Copper Catalysis: A General Approach to Norabietane Core Structure . ResearchGate. Available at: [Link]

-

Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans . The University of Queensland eSpace. Available at: [Link]

-

Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N- Propargylanilines by Rearrangement of a Propargyl Group . Angewandte Chemie International Edition. Available at: [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . MDPI. Available at: [Link]

-

Visible-Light-Induced [2 + 2] Cyclization of Alkynes with Bromodifluoroacetylsilanes: Facile Access to gem-Difluorocyclobutenones . Journal of the American Chemical Society. Available at: [Link]

-

Design principles of the use of alkynes in radical cascades . NSF Public Access Repository. Available at: [Link]

-

Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes . Organic Reactions. Available at: [Link]

-

Role of σ,π-Digold(I) Alkyne Complexes in Reactions of Enynes . National Institutes of Health. Available at: [Link]

-

Intramolecular Hydroarylation of Arenes via Imidazole-Directed C-H Activation in Aqueous Methanol Using Rhodium(III) as the Catalyst and Mechanistic Study . PubMed. Available at: [Link]

-

Liquid Chromatography (LC) troubleshooting guide . CGSpace. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 3. organicreactions.org [organicreactions.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Role of σ,π-Digold(I) Alkyne Complexes in Reactions of Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of substituted quinoline scaffolds. Quinolines are a cornerstone in pharmaceuticals and materials science, yet achieving precise substitution patterns remains a significant synthetic challenge.[1][2] This resource provides in-depth, experience-driven answers to common experimental issues, backed by mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs): The Fundamentals of Regiocontrol

This section addresses foundational concepts that underpin regioselectivity in classical quinoline syntheses.

Q1: What exactly is "regioselectivity" in the context of quinoline synthesis?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction could potentially yield multiple products. In quinoline synthesis, this issue most often arises when using unsymmetrical reactants. For example, the reaction of a meta-substituted aniline can lead to either a 5-substituted or a 7-substituted quinoline. Similarly, condensing an aniline with an unsymmetrical ketone (like 2-pentanone) can result in quinolines with different substitution patterns on the newly formed pyridine ring. Controlling which isomer is the major product is the core challenge of regioselectivity.

Q2: What are the primary factors that dictate the regiochemical outcome of a quinoline synthesis?

A: The regiochemical outcome is a delicate balance of several interconnected factors:

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline or the carbonyl partner can significantly influence the reactivity of different positions. For instance, in the Combes synthesis, the cyclization of the intermediate from a meta-substituted aniline is directed by the electronic properties of that substituent.[3]

-

Steric Hindrance: Bulky groups on either reactant can prevent reaction at a nearby site, thereby favoring an alternative, less hindered pathway. This is a critical consideration in reactions like the Friedländer synthesis, where the accessibility of the α-methylene protons on a ketone can determine the cyclization pathway.[4]

-

Reaction Mechanism: Different synthetic routes (e.g., Friedländer, Skraup, Combes) proceed through distinct mechanisms. The specific intermediates and transition states involved in each pathway are uniquely sensitive to electronic and steric influences. For example, the Skraup-Doebner-von Miller synthesis can proceed via a 1,4-addition or a Schiff base formation pathway, and the dominant mechanism dictates the final regiochemistry.[4][5]

-

Catalyst and Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature can alter the reaction pathway.[3][6] A reaction might be under kinetic control (favoring the fastest-formed product) at low temperatures, but under thermodynamic control (favoring the most stable product) at higher temperatures. The catalyst can also play a direct role in activating a specific site on a reactant.[6]

Troubleshooting Guide for Common Synthetic Methods

This section provides specific, problem-oriented advice for controlling regioselectivity in widely used quinoline syntheses.

The Friedländer Annulation

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an unsymmetrical ketone). Regioselectivity becomes a critical issue when the ketone partner is unsymmetrical.[3]

Q: My Friedländer reaction with 2-aminoacetophenone and 2-pentanone is yielding an inseparable mixture of 2-ethyl-3-methylquinoline and 2,4-dimethylquinoline. How can I favor the formation of one isomer?

A: This is a classic regioselectivity challenge. The outcome depends on which α-methylene group of 2-pentanone (the C1 methyl or the C3 methylene) forms the initial enolate for condensation.

Causality & Solution:

-

Understand the Intermediates: The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration. Base-catalyzed conditions typically favor deprotonation at the less substituted carbon (C1 methyl), leading to the kinetically controlled product. Acid-catalyzed conditions can favor the formation of the more substituted, thermodynamically more stable enol, leading to the other isomer.

-

Strategic Catalyst Selection:

-

For the 2-ethyl-3-methyl isomer (reaction at C3): This often corresponds to the thermodynamic product. Try using a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as ZnCl₂ or FeCl₃ in a high-boiling solvent like toluene or xylene at reflux.[6] These conditions promote equilibration and favor the more stable intermediate.

-

For the 2,4-dimethyl isomer (reaction at C1): This is often the kinetic product. Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) at lower temperatures (e.g., 0 °C to room temperature).[6] This will preferentially deprotonate the sterically more accessible methyl group.

-

-

Temperature Control: Low temperatures generally favor kinetic products, while high temperatures favor thermodynamic products. Systematically screen temperatures from room temperature up to reflux to find the optimal window for your desired isomer.

Troubleshooting Workflow: Friedländer Synthesis

Caption: Decision workflow for troubleshooting regioselectivity in the Friedländer synthesis.

The Skraup & Doebner-von Miller (DvM) Syntheses

These related methods react anilines with α,β-unsaturated carbonyl compounds (or their precursors). The traditional Skraup-DvM synthesis often yields 2-substituted quinolines.[4] However, achieving the alternative 4-substituted pattern is a common goal.

Q: I am reacting aniline with ethyl crotonate expecting to get a 2-substituted quinoline, but the yield is poor and I see side products. How can I improve this? More importantly, is it possible to get the 4-substituted isomer instead?

A: This question addresses both yield and a fundamental challenge to the conventional regioselectivity of this reaction.

Causality & Solution:

-

The Mechanistic Crossroads: The regioselectivity hinges on the initial step.[4][5]

-

Route I (1,4-Addition): The aniline nitrogen attacks the β-position of the unsaturated carbonyl. Subsequent cyclization and oxidation lead to the 4-substituted quinoline .

-

Route II (Schiff Base Formation): The aniline reacts with the carbonyl to form a Schiff base, which then undergoes an intramolecular electrophilic attack on the aniline ring, ultimately yielding the 2-substituted quinoline . This is often the dominant pathway under classical strong acid conditions.[4]

-

-

Reversing the Regioselectivity (Favoring the 4-Substituted Product): To favor Route I, you must enhance the electrophilicity of the β-carbon and potentially suppress Schiff base formation. A key study demonstrated that using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) completely reverses the typical regioselectivity to exclusively provide 4-substituted quinolines.[4][5] The strong electron-withdrawing α-ketoester group activates the system for 1,4-addition.

Mechanistic Pathways in Doebner-von Miller Synthesis

Caption: Competing mechanisms controlling regioselectivity in the Doebner-von Miller synthesis.

Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of a 4-Substituted Quinoline via Modified DvM

This protocol is adapted from methodology designed to reverse the standard regioselectivity of the Doebner-von Miller reaction.[4][5]

Objective: To synthesize Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

Materials:

-

Aniline (1.0 mmol, 93 mg)

-

Ethyl 2-benzoylcrotonate (a γ-aryl-β,γ-unsaturated α-ketoester) (1.2 mmol, 262 mg)

-

Trifluoroacetic Acid (TFA), anhydrous (3 mL)

-

Round-bottom flask with stir bar

-

Standard workup and purification supplies (ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

To a clean, dry round-bottom flask, add the aniline and the ethyl 2-benzoylcrotonate.

-

Add the trifluoroacetic acid (TFA) at room temperature with stirring. Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the TFA. Caution: Vigorous gas evolution (CO₂).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-phenyl substituted quinoline.

Expected Outcome: This method should provide high regioselectivity for the 4-substituted product, as the 1,4-addition pathway is strongly favored.[4]

Data Summary: Influence of Reaction Parameters on Regioselectivity

The following table summarizes how different parameters can be adjusted to favor a specific regioisomeric outcome in classical syntheses.

| Synthesis Method | Parameter Adjusted | Effect on Regioselectivity | Favored Isomer |

| Friedländer | Catalyst | Base (KOtBu) vs. Acid (p-TsOH) | Base favors kinetic product (less substituted enolate); Acid favors thermodynamic. |

| Temperature | Low vs. High | Low temperature favors the kinetic product; high temperature favors the thermodynamic product. | |

| Doebner-von Miller | Carbonyl Substrate | Standard α,β-unsaturated ketone vs. α-ketoester | α-ketoester strongly favors 1,4-addition over Schiff base formation. |

| Acid Catalyst | Protic Acid (HCl) vs. TFA with activated substrate | TFA with an activated substrate (α-ketoester) reverses selectivity from 2- to 4-substitution.[4][5] | |

| Combes | Aniline Substituent | Electron-Donating (e.g., -OCH₃) vs. Electron-Withdrawing (e.g., -Cl) | Directs cyclization. An -OCH₃ at the meta position will favor cyclization at the ortho position (para to the methoxy), yielding the 7-methoxyquinoline. |

Modern Approaches: Regioselective C-H Functionalization